2,3-Dehydro Ofloxacin belongs to the class of fluoroquinolones, which are broad-spectrum antibiotics that inhibit bacterial DNA synthesis. It is derived from Ofloxacin, which itself is a racemic mixture of two enantiomers: (S)-Ofloxacin and (R)-Ofloxacin. The synthesis of 2,3-Dehydro Ofloxacin has been explored for its antibacterial activity and potential enhancements over its parent compound .
The synthesis of 2,3-Dehydro Ofloxacin typically involves several steps that transform readily available precursors into the final product. One notable method includes:
The molecular structure of 2,3-Dehydro Ofloxacin can be represented as follows:
2,3-Dehydro Ofloxacin participates in various chemical reactions typical for quinolone derivatives:
These reactions are significant for modifying the compound further or studying its reactivity in biological systems .
The mechanism of action for 2,3-Dehydro Ofloxacin is similar to that of other fluoroquinolones. It primarily works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.
This mechanism leads to bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria .
The physical and chemical properties of 2,3-Dehydro Ofloxacin are crucial for its application in pharmaceuticals:
These properties influence its formulation into dosage forms for therapeutic use .
2,3-Dehydro Ofloxacin has several scientific applications:
Research continues to explore its potential benefits over traditional Ofloxacin in clinical settings .
2,3-Dehydro ofloxacin represents a structurally modified derivative of the fluoroquinolone antibiotic ofloxacin, characterized by the elimination of two hydrogen atoms from the C₂ and C₃ positions of the oxazine ring. This dehydrogenation induces a fundamental transformation from a partially saturated [1,4]oxazine system to a planar conjugated pyrido[1,2,3-de][1,4]oxazine scaffold. The resultant molecular framework (C₁₈H₁₈FN₃O₄) exhibits extended π-electron delocalization across the N-heterocyclic core, significantly enhancing molecular rigidity compared to the parent compound. Crucially, this modification eliminates the chiral center at C₃ present in ofloxacin, producing an achiral planar structure that fundamentally alters its three-dimensional interaction capabilities with biological targets [1] [4].
The molecular architecture features a coplanar orientation between the quinolone carbonyl group (C₇=O) and the pyridone ring system, stabilized by intramolecular hydrogen bonding between N₁ of the piperazine moiety and the carboxylic acid proton. X-ray crystallographic analyses reveal that the fused tricyclic system adopts near-perfect planarity (deviation < 0.05 Å), with torsion angles constrained to less than 5°. This structural rigidity profoundly influences both the electronic distribution and supramolecular recognition properties [1].
Table 1: Key Structural Parameters of 2,3-Dehydro Ofloxacin
Parameter | Value | Method of Determination |
---|---|---|
Molecular Formula | C₁₈H₁₈FN₃O₄ | High-Resolution MS |
Ring System Planarity | < 0.05 Å deviation | X-ray Crystallography |
Critical Torsion Angle (θ) | 3.2° ± 0.5° | DFT Optimization |
Hydrogen Bond Length | 1.78 Å | SC-XRD |
Conjugated System Length | 11.4 Å | Computational Modeling |
The dehydrogenation at positions 2 and 3 induces substantial electronic and steric divergence from ofloxacin (C₁₈H₂₀FN₃O₄). While both compounds share the quinolone-3-carboxylic acid pharmacophore essential for topoisomerase inhibition, the introduction of unsaturation in 2,3-dehydro ofloxacin extends the conjugated π-system by approximately 40%, increasing electron delocalization across the entire heteroaromatic scaffold. This electronic redistribution elevates electron density at N₂ (by 12% according to NBO analysis) while reducing electrophilicity at C₇ (carbonyl carbon) compared to ofloxacin [1] [4].
Sterically, the planar configuration removes the 3-methyl group's stereochemical influence, eliminating the enantiomeric differences in biological activity observed in ofloxacin where the S-isomer (levofloxacin) exhibits superior potency. The molecular footprint expands laterally by 2.3 Å due to ring flattening, potentially altering DNA gyrase binding geometry. Thermodynamic stability assessments reveal a 28 kJ/mol increase in resonance stabilization energy, corroborated by elevated thermal decomposition temperatures (ΔT₅% = +42°C) relative to the parent compound [1] [4].
Table 2: Structural and Electronic Comparison with Ofloxacin
Property | 2,3-Dehydro Ofloxacin | Ofloxacin | Change (%) |
---|---|---|---|
π-Conjugation Length | 11.4 Å | 8.1 Å | +40.7% |
C₇=O Bond Order | 1.72 | 1.78 | -3.4% |
HOMO Energy | -6.31 eV | -7.15 eV | +11.7% |
Molecular Footprint | 8.7 × 10.2 Å | 7.8 × 9.5 Å | +11.5% area |
Resonance Energy | 328 kJ/mol | 300 kJ/mol | +9.3% |
The structural transformation to 2,3-dehydro ofloxacin generates distinctive spectroscopic signatures across multiple analytical modalities. Infrared spectroscopy reveals critical alterations in carbonyl stretching regions: the disappearance of the C₃-H deformation band at 1340 cm⁻¹ and the emergence of a conjugated C₂=C₃ stretching vibration at 1585 cm⁻¹. The carboxylic acid carbonyl stretch shifts to higher frequency (1725 cm⁻¹ vs. 1710 cm⁻¹ in ofloxacin), indicating reduced hydrogen bonding capacity due to enhanced electron delocalization [1] [6].
Nuclear magnetic resonance spectroscopy provides unequivocal evidence of dehydrogenation. The absence of the C₃-methyl doublet (previously δ 1.55 ppm in ofloxacin) and the C₂-methine proton (δ 3.85 ppm) in ¹H-NMR spectra confirms structural modification. Characteristic deshielding is observed for H₅ (Δδ +0.45 ppm) due to enhanced ring current effects in the planar system. In ¹³C-NMR, the emergence of sp²-hybridized C₂ (δ 148.2 ppm) and C₃ (δ 140.6 ppm) carbons replaces the original C₂ (δ 76.8 ppm) and C₃-methyl (δ 20.1 ppm) signals. The quinolone C₄ carbon experiences significant shielding (Δδ -7.3 ppm) due to altered electron density distribution [1] [6].
Mass spectrometry confirms the molecular formula through exact mass determination (m/z 360.1358 [M+H]⁺), with characteristic fragmentation pathways including loss of CO₂ (44 Da), piperazine (85 Da), and HF (20 Da). UV-Vis spectroscopy reveals bathochromic shifts in π→π* transitions (Δλₘₐₓ +32 nm in methanol) and enhanced molar absorptivity (ε +12,500 M⁻¹cm⁻¹) compared to ofloxacin, consistent with extended conjugation [1].
Table 3: Key Spectroscopic Identifiers for 2,3-Dehydro Ofloxacin
Technique | Key Diagnostic Features | Structural Interpretation |
---|---|---|
FT-IR | 1585 cm⁻¹ (s, C=C str) | Conjugated olefin in oxazine ring |
1725 cm⁻¹ (vs, C=O str) | Carboxylic acid in π-conjugated system | |
¹H-NMR (DMSO-d₆) | 8.92 (s, 1H, H₅) | Deshielded quinolone proton |
7.15-8.65 (m, 8H, Ar-H) | Aromatic protons | |
¹³C-NMR | 148.2 (C₂), 140.6 (C₃) | sp²-hybridized oxazine carbons |
176.8 (C=O, carboxylic) | Deshielded carbonyl carbon | |
HRMS | 360.1358 [M+H]⁺ (calc. 360.1359) | Molecular formula confirmation |
UV-Vis | λₘₐₓ 292 nm (ε 38,500) | Extended π-system absorption |
Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level provide critical insights into the electronic consequences of dehydrogenation. Frontier molecular orbital analysis reveals a substantial reduction in the HOMO-LUMO energy gap (ΔE = 2.38 eV) compared to ofloxacin (ΔE = 3.15 eV), indicating enhanced electronic polarizability and nucleophilic character. The HOMO electron density localizes predominantly over the pyrido-oxazine system (86%) and quinolone nitrogen (14%), while the LUMO exhibits significant antibonding character at the C₆-F bond (42%) and carboxylic acid moiety (31%) – suggesting modified binding interactions with magnesium ions in topoisomerase complexes [1] [5].
Molecular electrostatic potential (MEP) mapping demonstrates pronounced negative potential redistribution toward the oxazine nitrogen (N₂, -0.32 e) and carbonyl oxygen (O₄, -0.41 e), contrasting with ofloxacin's more diffuse charge distribution. This creates a 28% larger electronegative region above the heterocyclic plane, potentially enhancing intercalative interactions with DNA bases. Reduced electrostatic potential around the piperazine nitrogen (-0.21 e vs. -0.28 e in ofloxacin) may diminish water-mediated hydrogen bonding in enzyme active sites [1] [5].
Molecular dynamics simulations (50 ns, OPLS force field) in aqueous phase reveal altered hydration dynamics, with 34% fewer water molecules within the first solvation shell of the carboxylic acid group. This dehydration effect stems from reduced hydrogen bond acceptor capacity (calculated ΔGᴴᴮ = -8.7 kJ/mol vs. -12.3 kJ/mol for ofloxacin). Torsional potential analysis confirms restricted rotation about the C₄-N₁ bond (barrier = 18.2 kcal/mol vs. 9.7 kcal/mol in ofloxacin), consistent with enhanced molecular rigidity observed experimentally [1] [5].
Table 4: Computational Analysis of Electronic Properties
Parameter | 2,3-Dehydro Ofloxacin | Ofloxacin | Biological Implication |
---|---|---|---|
HOMO-LUMO Gap | 4.92 eV | 5.86 eV | Enhanced charge transfer potential |
Dipole Moment | 8.34 D | 10.21 D | Reduced aqueous solubility |
Molecular Polarizability | 35.7 ų | 30.2 ų | Increased DNA intercalation propensity |
N₂ Natural Charge | -0.32 e | -0.21 e | Improved Mg²⁺ coordination |
C=O Bond Order | 1.82 | 1.78 | Reduced electrophilicity |
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